Prenyl caffeate
Prenyl caffeate
Prenyl caffeate is a hydroxycinnamic acid.
Prenyl cis-caffeate, also known as 1, 1-dacae, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Prenyl cis-caffeate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl cis-caffeate is primarily located in the membrane (predicted from logP).
Prenyl cis-caffeate, also known as 1, 1-dacae, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Prenyl cis-caffeate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl cis-caffeate is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
118971-61-2
VCID:
VC21099026
InChI:
InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+
SMILES:
CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C
Molecular Formula:
C14H16O4
Molecular Weight:
248.27 g/mol
Prenyl caffeate
CAS No.: 118971-61-2
Cat. No.: VC21099026
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Prenyl caffeate is a hydroxycinnamic acid. Prenyl cis-caffeate, also known as 1, 1-dacae, belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Prenyl cis-caffeate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, prenyl cis-caffeate is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 118971-61-2 |
| Molecular Formula | C14H16O4 |
| Molecular Weight | 248.27 g/mol |
| IUPAC Name | 3-methylbut-2-enyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C14H16O4/c1-10(2)7-8-18-14(17)6-4-11-3-5-12(15)13(16)9-11/h3-7,9,15-16H,8H2,1-2H3/b6-4+ |
| Standard InChI Key | TTYOHMFLCXENHR-GQCTYLIASA-N |
| Isomeric SMILES | CC(=CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O)C |
| SMILES | CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C |
| Canonical SMILES | CC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator